S-Butyl ethanesulfonothioate

Description

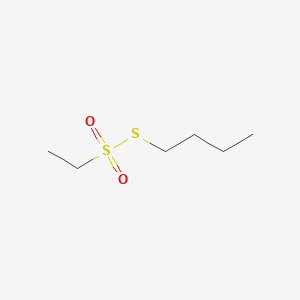

S-Butyl ethanesulfonothioate (chemical formula: C₆H₁₄O₂S₂) is an organosulfur compound characterized by a sulfonothioate functional group (-SO₂S-) attached to an ethyl chain and an S-butyl substituent. Its structural uniqueness lies in the combination of a sulfur-containing backbone and the branched S-butyl group, which may influence its reactivity, stability, and biological activity.

Properties

CAS No. |

1113-19-5 |

|---|---|

Molecular Formula |

C6H14O2S2 |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

1-ethylsulfonylsulfanylbutane |

InChI |

InChI=1S/C6H14O2S2/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |

InChI Key |

LODSGBMNZCMDDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSS(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Butyl ethanesulfonothioate typically involves the reaction of butyl mercaptan with ethanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C4H9SH+ClSO2CH2CH3→C4H9SO2CH2CH3+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

S-Butyl ethanesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted ethanesulfonothioates.

Scientific Research Applications

S-Butyl ethanesulfonothioate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-Butyl ethanesulfonothioate involves its interaction with nucleophiles and electrophiles. The sulfonothioate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence provided focuses on analogs of Baccatin III esters with variations in acyl and alkyl substituents. Below is a comparative analysis based on the available

Substituent Branching and Stereochemical Effects

- sec-Butyl Analog: The Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoic acid features a branched sec-butyl group (2-methylbutanoylamino) . This branching may enhance metabolic stability compared to linear chains due to steric hindrance.

- n-Butyl Analog: The n-butyl variant (butanoylamino substituent) adopts a linear alkyl chain, which typically increases solubility in polar solvents but may reduce resistance to enzymatic degradation .

Table 1: Key Differences in Alkyl Substituents

| Compound Type | Substituent Group | Branching | Chain Length | Stereochemistry |

|---|---|---|---|---|

| S-Butyl Ethanesulfonothioate | S-butyl (-SO₂S-C₄H₉) | Branched | C4 | Not specified |

| sec-Butyl Baccatin Ester | 2-methylbutanoylamino | Branched | C5 | (2R,3S) |

| n-Butyl Baccatin Ester | butanoylamino | Linear | C4 | (2S,3S) |

| Pentyl Baccatin Ester | pentanoylamino/hexanoylamino | Linear | C5/C6 | (2R,3S) |

Functional Group Reactivity

While this compound contains a sulfonothioate group (-SO₂S-), the Baccatin III analogs in the evidence feature ester and amide linkages. Sulfonothioates are generally more reactive than esters or amides due to the labile sulfur-oxygen bonds, making them useful in nucleophilic substitution reactions . In contrast, the Baccatin III esters are designed for stability in biological systems, as seen in taxane-derived pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.